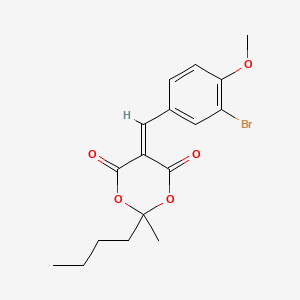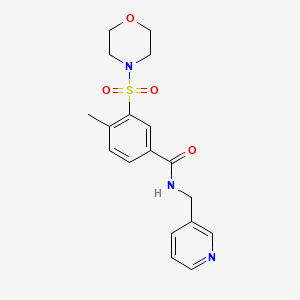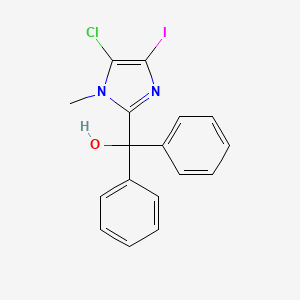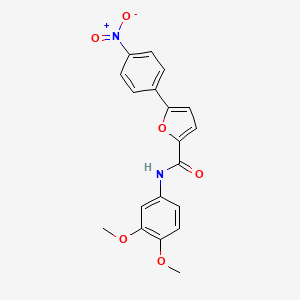
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMD is a derivative of thiazolidinedione, a class of compounds known for their anti-diabetic properties. In
作用機序
The mechanism of action of BMD varies depending on its application. In cancer cells, BMD induces apoptosis by targeting the mitochondria. BMD disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by regulating the activity of transcription factors such as NF-kappaB and AP-1. In plants, BMD regulates the expression of genes involved in plant growth and development, such as those involved in cell division and differentiation.
Biochemical and Physiological Effects:
BMD has been shown to have various biochemical and physiological effects. In cancer cells, BMD induces apoptosis and inhibits cell proliferation. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines and reduces inflammation. In plants, BMD regulates the expression of genes involved in plant growth and development, leading to increased yield and quality of crops.
実験室実験の利点と制限
One advantage of using BMD in lab experiments is its specificity. BMD targets specific pathways and processes, making it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of using BMD is its potential toxicity. BMD has been shown to be toxic at high concentrations, and caution should be taken when handling and using BMD in lab experiments.
将来の方向性
There are several future directions for the research and development of BMD. In medicine, further studies are needed to determine the efficacy of BMD as an anti-cancer and anti-inflammatory agent in vivo. In agriculture, further studies are needed to determine the optimal concentration and application method of BMD for crop growth and development. In material science, further studies are needed to explore the potential of BMD as a building block for the synthesis of functional materials with specific properties.
合成法
The synthesis of BMD involves the condensation of 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a Michael addition reaction with 2-butyl-2-methyl-1,3-propanediol, followed by cyclization with phthalic anhydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
BMD has shown promising results in various scientific research applications. In medicine, BMD has been studied for its potential as an anti-cancer agent. Studies have shown that BMD induces apoptosis (programmed cell death) in cancer cells by targeting the mitochondria, leading to the release of cytochrome c and activation of caspases. BMD has also been studied for its anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, BMD has been studied for its potential as a plant growth regulator. Studies have shown that BMD can increase the yield and quality of crops, such as rice and wheat, by regulating the expression of genes involved in plant growth and development.
In material science, BMD has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that BMD can be used as a precursor for the synthesis of polymers with specific properties, such as biodegradability and conductivity.
特性
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-4-5-8-17(2)22-15(19)12(16(20)23-17)9-11-6-7-14(21-3)13(18)10-11/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSFIKWLXNRUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)

![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)

![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)